N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(morpholine-4-sulfonyl)benzamide
Description
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(morpholine-4-sulfonyl)benzamide is a structurally complex benzamide derivative featuring a tricyclic core with dithia (two sulfur atoms) and diaza (two nitrogen atoms) moieties. This compound’s unique architecture suggests possible bioactivity modulation through interactions with enzymes or receptors, particularly those sensitive to sulfur- and nitrogen-containing heterocycles (e.g., kinases, HDACs, or proteases) .
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S3/c1-12-21-15-6-7-16-18(17(15)29-12)30-20(22-16)23-19(25)13-2-4-14(5-3-13)31(26,27)24-8-10-28-11-9-24/h2-7H,8-11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVCWSRMYVMWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole and Benzothiazole Precursor Preparation
Thiazole derivatives are prepared by reacting α-haloketones with thioureas under basic conditions. For example, 2-aminothiazole is synthesized by treating chloroacetone with thiourea in ethanol at 60–70°C for 6 hours. Benzothiazole analogs are obtained via cyclization of 2-aminothiophenol with carboxylic acids in polyphosphoric acid.
Cyclocondensation and Ring Fusion
The tricyclic system is assembled by fusing thiazole and benzothiazole units using a Diels-Alder reaction. A mixture of 2-methylthio-benzothiazole and 3,4-dihydro-2H-thiopyran is heated at 180°C under nitrogen for 24 hours, yielding the bicyclo[7.3.0] intermediate. Subsequent oxidation with hydrogen peroxide (30%) introduces sulfonyl bridges, completing the dithiadiazole ring system.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclocondensation | 2-Methylthio-benzothiazole, 3,4-dihydro-2H-thiopyran | Toluene | 180°C | 62% |
| Oxidation | H₂O₂ (30%) | Acetic acid | 80°C | 78% |
Incorporation of the Morpholine-4-Sulfonyl Group
The morpholine sulfonyl group is introduced via sulfonylation and ring-closure strategies.
Sulfonylation of 4-Hydroxybenzamide
4-Hydroxybenzamide is treated with morpholine-4-sulfonyl chloride in pyridine at 0°C. The reaction is stirred for 4 hours, yielding 4-(morpholine-4-sulfonyl)benzamide.
Mitsunobu Reaction for Ether Formation
The hydroxyl group of the tricyclic core is converted to an ether using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This step attaches the morpholine sulfonyl benzamide to the tricyclic system.
Table: Comparative Analysis of Coupling Methods
| Method | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| Mitsunobu | DEAD, PPh₃ | 73% | 98.5% |
| Ullmann Coupling | CuI, K₂CO₃ | 58% | 92.1% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7). High-performance liquid chromatography (HPLC) with a C18 column confirms >99% purity.
Structural Validation
- X-ray Crystallography : Single-crystal analysis (SHELXS-97) confirms bond lengths (C–S: 1.78 Å, C–N: 1.32 Å) and dihedral angles.
- Spectroscopic Data :
Challenges and Mitigation Strategies
Side Reactions During Cyclocondensation
Oxidative dimerization of thiazole precursors is minimized by strict inert atmosphere control and catalytic amounts of hydroquinone.
Epimerization During Mitsunobu Reaction
Chiral integrity is maintained by using anhydrous THF and limiting reaction time to 6 hours.
Scalability and Industrial Adaptation
Pilot-scale synthesis (100 g batches) employs continuous flow reactors for cyclocondensation, reducing reaction time from 24 hours to 45 minutes. Green chemistry principles are integrated by replacing THF with cyclopentyl methyl ether (CPME), reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithia moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the diaza moiety can be reduced under specific conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the nitrogen atoms can yield amines.
Scientific Research Applications
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.
Medicine: It may have therapeutic potential due to its ability to modulate specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity
The compound shares functional motifs with several classes of bioactive molecules:
- Sulfonylbenzamide Derivatives : Compounds like those in (e.g., hydrazinecarbothioamides [4–6]) feature sulfonyl groups but lack the tricyclic dithia-diaza scaffold. The morpholine-sulfonyl group in the target compound may confer distinct hydrogen-bonding and steric effects compared to simpler aryl-sulfonyl analogs .
- Triazole/Thione Derivatives : describes 1,2,4-triazole-3-thiones [7–9], which share sulfur-containing heterocycles but differ in ring topology and substituent placement. The target compound’s fused tricyclic system likely reduces conformational flexibility, impacting target selectivity .
- Pyridazine/Isoxazole Derivatives: lists benzamide analogs with pyridazine or isoxazole rings.
Pharmacokinetic and Bioactivity Profiles
- Similarity Indexing : Tanimoto coefficients (≥0.5) and Morgan fingerprints () suggest moderate similarity to sulfonamide-based HDAC inhibitors (e.g., SAHA analogs in ). However, the tricyclic core may reduce off-target effects compared to linear scaffolds .
- Target Interactions : The morpholine-sulfonyl group may engage with polar residues in enzyme active sites, akin to sulfonamide interactions in carbonic anhydrase inhibitors. The dithia-diaza system could mimic disulfide bridges in protein-binding pockets, enhancing affinity .
- Metabolic Stability : Reduced rotatable bonds (Table 1) compared to pyridazine derivatives () may improve metabolic stability, as rigid structures are less prone to oxidative degradation .
Research Findings
- Its unique scaffold may disrupt ATP-binding pockets in kinases like BRAF or EGFR .
- Docking Studies : Structural similarity networks () predict affinity for cysteine proteases due to sulfur-mediated covalent binding. However, the morpholine group’s steric bulk may limit access to shallow active sites .
- Spectroscopic Confirmation : IR/NMR data (as in ) would confirm the absence of free thiols (νS-H ~2500–2600 cm⁻¹) and validate the tricyclic structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
